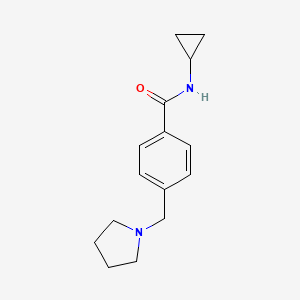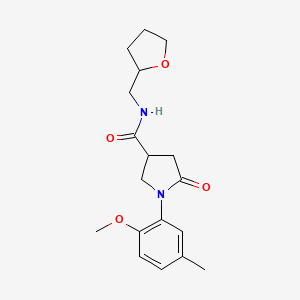
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide
説明
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down GABA, an inhibitory neurotransmitter, in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, which has been shown to have potential therapeutic applications.
科学的研究の応用
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, it has shown promise in the treatment of addiction, particularly cocaine and nicotine addiction. N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has also been investigated as a potential treatment for Angelman syndrome, a neurodevelopmental disorder.
作用機序
As previously mentioned, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide inhibits GABA-AT, which increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability. By increasing GABA levels, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has a calming effect on the brain, which may explain its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to increase GABA levels in the brain, which has a number of biochemical and physiological effects. It has been shown to reduce neuronal excitability, increase inhibitory neurotransmission, and decrease glutamate release. Additionally, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to increase the threshold for seizures, reduce pain sensitivity, and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One advantage of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide is its specificity for GABA-AT. This allows researchers to study the effects of increasing GABA levels in the brain without affecting other neurotransmitters. Additionally, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has a long half-life, which allows for sustained increases in GABA levels. However, one limitation of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide is its poor solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are a number of potential future directions for research on N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is its potential for the treatment of addiction. N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce cocaine and nicotine self-administration in animal models, suggesting that it may be a promising treatment option for addiction. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide and its potential therapeutic applications. Finally, the development of more water-soluble forms of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide could make it easier to administer in experiments and potentially in clinical settings.
Conclusion
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide, or N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide, is a novel GABA-AT inhibitor that has shown promise for a number of therapeutic applications. Its ability to increase GABA levels in the brain has been shown to have anticonvulsant, analgesic, and anxiolytic effects, and it has also been investigated as a potential treatment for addiction and neurodevelopmental disorders. While there are limitations to its use in lab experiments, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has the potential to be a valuable tool in the study of GABAergic neurotransmission and its role in various physiological and pathological processes.
特性
IUPAC Name |
N-cyclopropyl-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(16-14-7-8-14)13-5-3-12(4-6-13)11-17-9-1-2-10-17/h3-6,14H,1-2,7-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYPXDVSISFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4440449.png)


![2-[(4-fluorophenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440466.png)


![2-[(4-methylpentanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4440484.png)
![N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440489.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B4440506.png)
![4-[4-(2,6-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4440512.png)

![1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4440537.png)